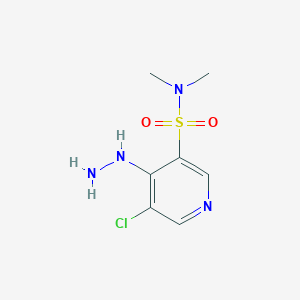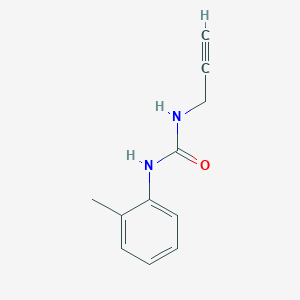
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a prop-2-yn-1-yl group and an o-tolyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea typically involves the reaction of o-toluidine with propargyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{o-Toluidine} + \text{Propargyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding urea derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and appropriate solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to modulate specific biochemical pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-yl)-3-phenylurea: Similar in structure but with a phenyl group instead of an o-tolyl group. This compound may exhibit different chemical and biological properties.
1-(Prop-2-yn-1-yl)-3-(m-tolyl)urea: Similar but with a meta-tolyl group. The position of the tolyl group can influence the compound’s reactivity and interactions.
1-(Prop-2-yn-1-yl)-3-(p-tolyl)urea: Similar but with a para-tolyl group. The para position may lead to different steric and electronic effects.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-prop-2-ynylurea |
InChI |
InChI=1S/C11H12N2O/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3,(H2,12,13,14) |
InChI Key |
YZZPVWOCFZLLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


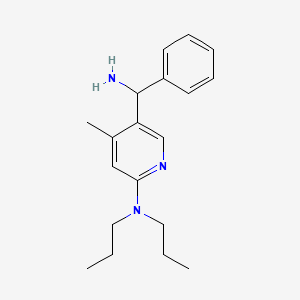
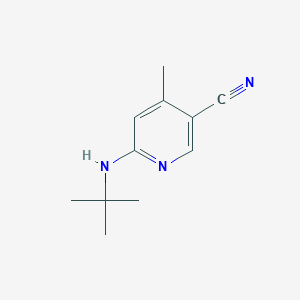
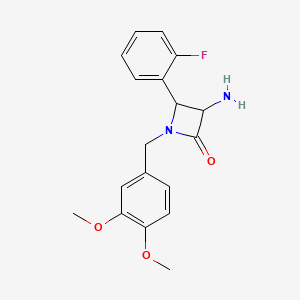
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13002928.png)
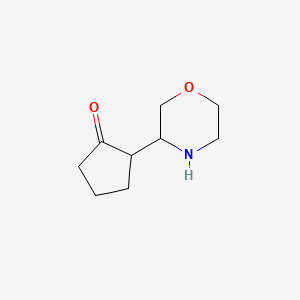

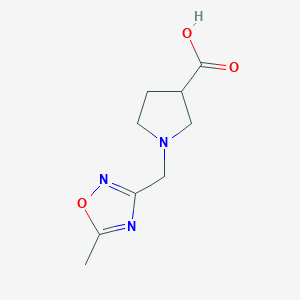

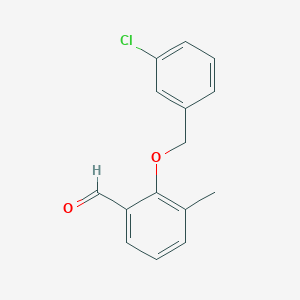
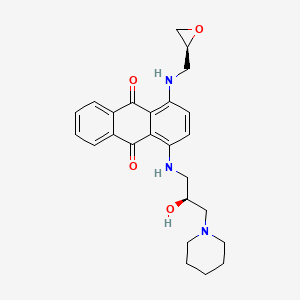
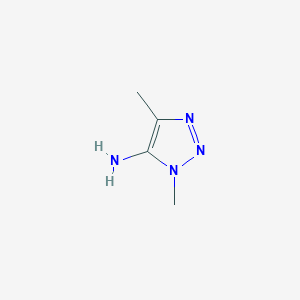
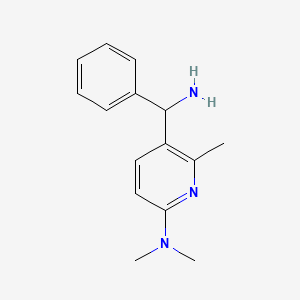
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)
